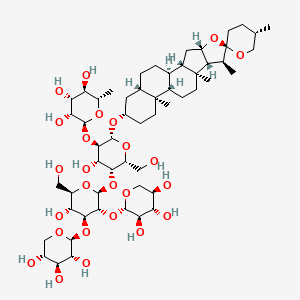

Tribulosin

Overview

Description

Tribulosin is a steroidal saponin compound primarily isolated from the plant Tribulus terrestris. This plant has been used in traditional medicine for centuries, particularly in Ayurveda and Traditional Chinese Medicine, for its various health benefits. This compound has garnered attention for its potential therapeutic properties, including cardioprotective, anti-inflammatory, and antioxidant effects .

Mechanism of Action

Target of Action

Tribulosin, a steroidal saponin found in the plant Tribulus terrestris, primarily targets the body’s sexual function and physical performance . It is believed to interact with the body’s endocrine system, particularly the hormones related to sexual function .

Mode of Action

This compound is thought to act as an aphrodisiac, increasing sexual activity and blood flow to the sexual organs by boosting nitric oxide . It also interacts with the body’s inflammatory pathways, downregulating kinases and NFkB, suggesting a possible anti-inflammatory activity .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates both caspase-dependent and independent apoptotic pathways, suggesting a possible anti-apoptotic activity . It also reduces the levels of GSK3β and increases p-Ser9 GSK3β levels, stabilizing the unphosphorylated form of β-catenin and its translocation into the nucleus . This suggests a role for this compound in neuronal survival and GSK3β mediated anti-inflammatory property.

Pharmacokinetics

It is known that the bioavailability of this compound can be influenced by the method of extraction and the part of the plant used .

Result of Action

The action of this compound results in several physiological effects. It has been shown to significantly reduce MDA, AST, CK, and LDH contents, and increase the activity of SOD . It also reduces the myocardial apoptosis rate in a concentration-dependent manner .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the plant Tribulus terrestris, from which this compound is derived, grows in arid climates and sandy soil . The concentration of active substances like this compound can vary depending on the plant’s geographical origin .

Biochemical Analysis

Biochemical Properties

Tribulosin interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to interact with kinases such as JNK, P38MAPK, GSK3β/βcatenin, and proteins involved in the apoptosis pathway like Caspase-3 and AIF . These interactions suggest that this compound may have anti-inflammatory and anti-apoptotic activities .

Cellular Effects

This compound has been observed to have various effects on cells. For instance, it has been found to reduce inflammation induced by formalin and carrageenan . Additionally, this compound appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It has been found to downregulate kinases and NFkB, suggesting a potential anti-inflammatory activity . Furthermore, this compound has been observed to downregulate both caspase-dependent and independent apoptotic pathways, indicating a possible anti-apoptotic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, post-treatment effects of this compound were found to be lesser compared to its pre-treatment effects, indicating that this compound may have a prophylactic effect .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For instance, in a study involving rats, treatment with this compound was found to significantly reduce the inflammation induced by formalin and carrageenan .

Metabolic Pathways

It has been found to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribulosin can be extracted from Tribulus terrestris using various methods. One of the most efficient methods is ultrasound extraction, which is faster, easier, and more solvent-saving compared to conventional heat reflux extraction . The extraction process involves using solvents like methanol or ethanol to isolate the saponins, including this compound, from the plant material.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Tribulus terrestris. The plant material is typically dried and ground before being subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography to isolate this compound and other bioactive compounds .

Chemical Reactions Analysis

Types of Reactions

Tribulosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are typically employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives and aglycones, which can be further studied for their biological activities .

Scientific Research Applications

Tribulosin has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical structure and potential to form various derivatives through chemical reactions.

Medicine: This compound has shown promise in cardioprotection, particularly in reducing myocardial infarct size and improving heart function after ischemia/reperfusion injury.

Comparison with Similar Compounds

Tribulosin is often compared with other steroidal saponins such as protodioscin, prototribestin, and dioscin. These compounds share similar structural features but differ in their biological activities and therapeutic potentials .

Protodioscin: Known for its libido-enhancing effects and potential benefits in treating sexual dysfunction.

Prototribestin: Exhibits anti-inflammatory and antioxidant properties similar to this compound.

Dioscin: Has been studied for its anticancer and hepatoprotective effects.

This compound stands out due to its potent cardioprotective effects and its ability to modulate multiple molecular pathways involved in inflammation and oxidative stress .

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O25/c1-21-8-13-55(71-18-21)22(2)34-31(80-55)15-28-26-7-6-24-14-25(9-11-53(24,4)27(26)10-12-54(28,34)5)73-51-46(78-50-42(67)39(64)35(60)23(3)72-50)43(68)44(33(17-57)75-51)76-52-47(79-49-41(66)37(62)30(59)20-70-49)45(38(63)32(16-56)74-52)77-48-40(65)36(61)29(58)19-69-48/h21-52,56-68H,6-20H2,1-5H3/t21-,22-,23-,24-,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51+,52-,53-,54-,55+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCFEJVBMMGRLX-BTLNAVNBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746863 | |

| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1151.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79974-46-2 | |

| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)